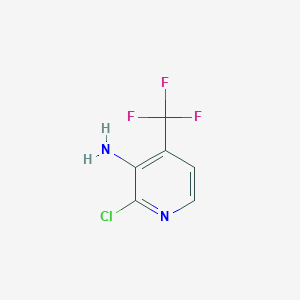

2-Chloro-4-(trifluoromethyl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMUXCNJJIWKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600617 | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166770-70-3 | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 166770-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridin-3-amine (CAS No. 166770-70-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine, a key building block in modern medicinal chemistry. Its unique trifluoromethylated pyridine structure makes it a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals. This document delves into its chemical properties, plausible synthetic routes, applications in drug discovery, and essential safety information, offering a holistic resource for researchers in the field.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative with the Chemical Abstracts Service (CAS) registry number 166770-70-3 .[1][2] The strategic placement of the chloro, amino, and trifluoromethyl groups on the pyridine ring imparts specific reactivity and physicochemical properties that are highly sought after in the design of bioactive molecules.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 166770-70-3 | [1][2] |

| Molecular Formula | C₆H₄ClF₃N₂ | [1][2] |

| Molecular Weight | 196.56 g/mol | [1][2] |

| Appearance | Crystals, powder, or crystalline powder, typically cream-colored | [3] |

| Melting Point | 53-57 °C | [4] |

| InChI Key | KFMUXCNJJIWKRE-UHFFFAOYSA-N | [3][4] |

| SMILES | Nc1c(Cl)nccc1C(F)(F)F | [4] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amine protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups and the electron-donating effect of the amino group. For comparison, the related compound 2-chloro-3-pyridinamine exhibits signals in the aromatic region.[5][6]

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbons of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A single, sharp signal is expected in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-Cl stretching, and strong C-F stretching vibrations of the trifluoromethyl group.

Synthesis and Reaction Mechanisms

A definitive, step-by-step synthesis protocol for this compound is not widely published. However, based on established synthetic methodologies for related trifluoromethylated and aminated pyridines, a plausible synthetic strategy can be devised. A common approach involves the introduction of the amino group onto a pre-functionalized pyridine ring.

Proposed Synthetic Pathway

A likely synthetic route would start from a suitable dichlorinated or chloro-nitro-substituted trifluoromethylpyridine precursor. The introduction of the amino group can be achieved through nucleophilic aromatic substitution.

Caption: Proposed synthesis of this compound.

Rationale Behind the Synthetic Strategy

The choice of a dichlorinated precursor is strategic. The chlorine atoms activate the pyridine ring for nucleophilic substitution. The differential reactivity of the chlorine atoms at the 2- and 3-positions, influenced by the electronic effects of the trifluoromethyl group at the 4-position, could allow for selective amination at the 3-position. The use of ammonia under elevated temperature and pressure is a standard method for introducing an amino group onto a halogenated pyridine ring. This approach is documented for the synthesis of similar compounds, such as 2-amino-3-chloro-5-trifluoromethylpyridine from a dichlorinated precursor.[7]

Applications in Drug Discovery and Development

The incorporation of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, binding affinity, and cell permeability, making it a valuable moiety in drug design. This compound serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds.

Role as a Pharmacophore

The trifluoromethyl-pyridinylamine scaffold is a key pharmacophore in a variety of therapeutic areas. The amino group provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening.

Precursor for Bioactive Molecules

While specific examples of drugs derived directly from this compound are not extensively documented, the closely related isomer, 2-amino-3-chloro-5-trifluoromethylpyridine, is a known intermediate in the synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, a compound with potent insecticidal activity.[7] This highlights the potential of these substituted pyridines as building blocks for agrochemicals and pharmaceuticals. Research in this area is ongoing, with numerous patents citing the use of similar pyridine derivatives in the development of novel therapeutic agents.

The following workflow illustrates the general utility of this class of compounds in a drug discovery pipeline:

Caption: General workflow for utilizing the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available data for this compound, the following hazard classifications apply:

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

The signal word for this compound is Danger .[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and a face shield.[4]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

First Aid Measures:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a strategic starting point for the development of novel bioactive compounds. While detailed synthetic protocols and specific applications are still emerging, the information presented in this guide, based on data from closely related analogs, provides a solid foundation for researchers working with this compound. As with all chemical research, adherence to strict safety protocols is paramount.

References

- Supporting Information for a scientific article. (Link not available)

- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

Synthesis of a new series of pyridine and fused pyridine derivatives. PubMed. [Link]

-

2-Chloro-4-trifluoromethylpyridine. NIST WebBook. [Link]

-

Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [Link]

-

2-Chloro-5-(trifluoromethyl)pyridine. PubChem. [Link]

- 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

2-chloro-4-(trifluoromethyl)pyridine (C6H3ClF3N). PubChemLite. [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]

-

This compound. LookChem. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine. PubChem. [Link]

-

2-Chloro-4-trifluoromethylpyridine. NIST WebBook. [Link]

-

2-Chloro-4-(trifluoromethyl)pyrimidine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

2-CHLORO-3,5-DINITRO-4-(3-CHLORO-5-TRIFLUOROMETHYLPYRIDIN-2-YL)-AMINO-BENZOTRIFLUORIDE - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

2-Chloro-5-(trifluoromethyl)pyridin-3-amine. PubChem. [Link]

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR [m.chemicalbook.com]

- 4. PubChemLite - 2-chloro-4-(trifluoromethyl)pyridine (C6H3ClF3N) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives | MDPI [mdpi.com]

- 7. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

2-Chloro-4-(trifluoromethyl)pyridin-3-amine physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine

Introduction

This compound, a substituted pyridine derivative, is a key building block in modern medicinal chemistry and drug discovery. Its unique electronic and structural features, imparted by the chloro, trifluoromethyl, and amine functional groups, make it a valuable synthon for creating complex molecular architectures with potential therapeutic applications. A comprehensive understanding of its physical properties is not merely academic; it is a critical prerequisite for its effective use in synthesis, formulation, and preclinical development. These properties govern the compound's reactivity, solubility, stability, and bioavailability, directly impacting experimental design, process scale-up, and the ultimate success of a drug development program.

This technical guide provides an in-depth analysis of the core physical and chemical properties of this compound. It is designed for researchers, chemists, and pharmaceutical scientists, offering not just data, but also the experimental context and procedural knowledge necessary for its practical application. We will delve into the causality behind experimental choices and provide validated protocols for the determination of its key physicochemical parameters.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For this compound, these parameters provide the foundational knowledge for its handling, storage, and application.

| Property | Value | Source |

| CAS Number | 166770-70-3 | [1] |

| Molecular Formula | C₆H₄ClF₃N₂ | [1] |

| Molecular Weight | 196.56 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 53-57 °C | [3] |

| Boiling Point | 255.1 ± 35.0 °C (Predicted) | [3][4] |

| Density | 1.507 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 0.93 ± 0.10 (Predicted) | [3][4] |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of this compound. The combination of chloro, amino, and trifluoromethyl groups on the pyridine ring results in a distinct spectroscopic signature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broader signal for the amine (-NH₂) protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the adjacent substituents.

-

¹³C NMR : The spectrum will display six unique carbon signals corresponding to the pyridine ring carbons and the trifluoromethyl carbon. The carbon attached to the fluorine atoms will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR : A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group, serving as a clear diagnostic peak.

-

-

Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching frequencies for the primary amine, C-N stretching, C-Cl stretching, and strong C-F stretching vibrations characteristic of the trifluoromethyl group.

-

Mass Spectrometry (MS) : Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Experimental Protocols for Property Determination

The following sections provide detailed, field-proven methodologies for determining the critical physical properties of this compound. These protocols are designed to be self-validating and reflect best practices in pharmaceutical research.

Melting Point Determination via Capillary Method

Causality : The melting point is a robust indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline compound, whereas impurities depress and broaden the melting range.[5] This protocol ensures accurate determination through controlled heating, allowing the system to remain in thermal equilibrium.

Methodology :

-

Sample Preparation : Ensure the this compound sample is completely dry. Place a small amount of the solid on a clean, dry surface.[6]

-

Loading the Capillary Tube : Take a capillary melting point tube (sealed at one end) and press the open end into the solid sample. A small amount of solid will be forced into the tube.[6]

-

Packing the Sample : Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly. The final packed sample height should be 2-3 mm.[6]

-

Apparatus Setup : Insert the packed capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation :

-

If the approximate melting point is known (around 53-57 °C), heat the block rapidly to about 45 °C.

-

Reduce the heating rate significantly, so the temperature rises no more than 1 °C per minute as you approach the expected melting point.[6]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely liquefied (T₂).

-

-

Reporting : The melting point is reported as a range from T₁ to T₂. For a pure compound, this range should be narrow. If a repeat measurement is needed, always use a fresh sample in a new capillary tube.[6]

pKa Determination by ¹H NMR Titration

Causality : The pKa value is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This property is paramount as it dictates a drug's ionization state in different biological compartments, which in turn affects its solubility, permeability, and target binding. [7]For a pyridine derivative, the protonation state of the ring nitrogen dramatically alters the electron density of the aromatic system. This change can be precisely monitored by observing the chemical shifts of the ring protons in the ¹H NMR spectrum as a function of pH. [8] Methodology :

-

Sample Preparation : Prepare a stock solution of this compound at a known concentration (e.g., 20 mg/mL) in D₂O. [8]2. pH Adjustment : Prepare a series of samples by adjusting the pD (the pH in D₂O) of aliquots of the stock solution across a wide range (e.g., pD 0 to 6). Use dilute DCl and NaOD solutions for adjustment. Note: The pH meter reading (pH) must be corrected to pD using the formula: pD = pH + 0.4. [8]3. NMR Acquisition : Acquire a ¹H NMR spectrum for each sample in the series. Ensure consistent acquisition parameters across all experiments.

-

Data Analysis :

-

Identify an aromatic proton signal that shows a significant change in chemical shift (δ) as the pD is varied.

-

Plot the chemical shift (δ) of this reporter proton (y-axis) against the corresponding pD value (x-axis).

-

The resulting plot will be a sigmoidal curve.

-

-

pKa Calculation : The pKa is the pD value at the inflection point of the sigmoidal curve, which corresponds to the point of maximum slope. This value can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pD at the midpoint between the chemical shifts of the fully protonated (δ_H_A) and fully deprotonated (δ_A) forms.

Safety, Handling, and Storage

Given its chemical structure, this compound requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) for this exact isomer is not detailed in the provided context, information from closely related analogs and general chemical safety principles should be applied.

-

Hazard Classification : The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation. [3][9][10]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [9][11]* Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [12][13]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [11]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]Some suppliers recommend storage at 2-8°C, protected from light, to ensure long-term stability. [3]

Conclusion

This compound is a compound of significant interest in pharmaceutical research. Its physical properties—melting point, solubility, and pKa—are not static data points but are dynamic parameters that provide deep insights into its behavior. The protocols and data presented in this guide offer a robust framework for scientists to confidently handle, characterize, and utilize this valuable chemical intermediate. Adherence to these rigorous experimental methodologies is essential for generating reliable and reproducible data, thereby accelerating the journey from chemical synthesis to therapeutic innovation.

References

-

Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. [Link]

-

ResearchGate. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]

-

MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

PubMed. (2020). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

-

ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. [Link]

-

ACS Publications. (n.d.). Supporting Information for an article. [Link]

-

MDPI. (2011). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

ChemBK. (2024). 2-Chloro-3-amine-5-(trifluoromethyl)pyridine. [Link]

-

NIST WebBook. (n.d.). 2-Chloro-4-trifluoromethylpyridine. [Link]

-

ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. [Link]

-

NIH. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

Sources

- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 2. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2-Chloro-4-(trifluoromethyl)pyridin-3-amine molecular weight

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridin-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, applications, and safety protocols, grounding all information in authoritative sources.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative valued for the unique combination of its reactive sites—the amine and chloro groups—and the electronically influential trifluoromethyl moiety. These features make it an important intermediate for creating more complex molecules with desired biological activities.

The definitive molecular weight of this compound is 196.56 g/mol .[1][2][3][4] This value is derived from its molecular formula, C₆H₄ClF₃N₂ .[1][2]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 196.56 g/mol | [1][2][3][4] |

| Molecular Formula | C₆H₄ClF₃N₂ | [1][2] |

| CAS Number | 166770-70-3 | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 53-57 °C | [2] |

| Synonyms | 3-Amino-2-chloro-4-(trifluoromethyl)pyridine, 2-Chloro-4-(trifluoromethyl)-3-pyridinamine | [1][2] |

| InChI Key | KFMUXCNJJIWKRE-UHFFFAOYSA-N | [2] |

Synthesis Pathway: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific, proprietary methods may vary, a common conceptual pathway involves the construction of the substituted pyridine ring followed by functional group manipulations.

A plausible synthetic route begins with the formation of the core 2-chloro-4-(trifluoromethyl)pyridine heterocycle. Patented methods describe building this core from acyclic precursors, which is often more scalable and cost-effective than attempting to introduce the trifluoromethyl group onto a pre-existing pyridine ring.[5] For instance, a synthesis can start from vinyl ethers, which undergo condensation and cyclization to form a 2-hydroxy-4-(trifluoromethyl)pyridine intermediate. This intermediate is then chlorinated, typically using an agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield 2-chloro-4-(trifluoromethyl)pyridine.[5]

The final critical step is the introduction of the amine group at the C3 position (nitration followed by reduction), a common strategy in pyridine chemistry.[6]

Experimental Protocol: Conceptual Synthesis

-

Ring Formation: Synthesize 2-hydroxy-4-(trifluoromethyl)pyridine from acyclic precursors like vinyl n-butyl ether through condensation and cyclization reactions.[5]

-

Chlorination: Treat the 2-hydroxy-4-(trifluoromethyl)pyridine intermediate with a chlorinating agent (e.g., thionyl chloride) in a suitable solvent (e.g., 1,2-dichloroethane) under reflux to produce 2-chloro-4-(trifluoromethyl)pyridine.[5]

-

Nitration: Introduce a nitro group at the C3 position of the pyridine ring using a nitrating agent (e.g., nitric acid/sulfuric acid). This step is regioselective due to the directing effects of the existing substituents.

-

Reduction: Reduce the newly introduced nitro group to an amine group. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to yield the final product, this compound.

Caption: Conceptual synthesis workflow for this compound.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile chemical intermediate. The trifluoromethyl (CF₃) group is a bioisostere of a methyl group but with profoundly different electronic properties. It is highly lipophilic and metabolically stable, characteristics that can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

This compound serves as a foundational scaffold for building more complex molecules. The chloro and amine groups provide orthogonal reactive handles for further chemical elaboration, such as Suzuki couplings, Buchwald-Hartwig aminations, or amide bond formations.

Key Application Insights:

-

Pharmaceuticals: The trifluoromethylpyridine motif is present in numerous FDA-approved drugs.[9] This scaffold is explored for developing agents targeting various diseases due to the favorable properties conferred by the CF₃ group.[7][9]

-

Agrochemicals: Many modern herbicides and fungicides contain the trifluoromethylpyridine core.[7] For example, the related isomer 2-chloro-5-(trifluoromethyl)pyridine is a key intermediate for the herbicide fluazifop.[7] The structural features of the title compound make it an attractive starting point for the discovery of new crop protection agents.

Caption: Role as an intermediate in developing APIs and agrochemicals.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description |

| Signal Word | Danger | [2] |

| Hazard Statements | H301, H315, H317, H319, H335 | Toxic if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation.[2] |

| Precautionary Statements | P280, P301+P310+P330, P302+P352, P305+P351+P338 | Wear protective gloves/eye protection. IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][10] |

Handling and PPE Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11][13]

Storage and Disposal

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[10][11] Keep the container tightly closed.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Spectroscopic Signature

The molecular structure of this compound gives rise to a distinct spectroscopic profile. While a full analysis requires experimental data, its characteristics can be predicted based on its functional groups and comparison to similar molecules like 2-chloro-4-(trifluoromethyl)pyridine.[15]

-

¹H NMR: The spectrum would show signals corresponding to the two aromatic protons on the pyridine ring and a broad signal for the two amine (-NH₂) protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

-

¹³C NMR: The spectrum would display six distinct signals for the six carbon atoms. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A strong singlet would be observed, characteristic of the -CF₃ group.

-

FT-IR: Key vibrational bands would include N-H stretching for the primary amine (typically 3300-3500 cm⁻¹), C-N stretching, C-Cl stretching, and strong C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region).[15]

Conclusion

This compound, with a molecular weight of 196.56 g/mol , is more than a simple chemical compound; it is an enabling tool for innovation in the life sciences. Its strategic combination of functional groups and the powerful trifluoromethyl moiety makes it a high-value intermediate for developing next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and safety is paramount for any researcher aiming to leverage its potential.

References

-

This compound. LookChem.

-

3-Amino-2-chloro-4-(trifluoromethyl)pyridine 97%. Sigma-Aldrich.

-

Safety Data Sheet. Fisher Scientific.

-

2-CHLORO-3-FLUORO-4-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. ChemicalBook.

-

This compound. BLDpharm.

-

Safety Data Sheet. Thermo Fisher Scientific.

-

Safety Data Sheet. CymitQuimica.

-

2-Chloro-5-(trifluoromethyl)pyridin-3-amine Safety Data Sheet. CymitQuimica.

-

2-Amino-3-Chloro-4-(trifluoromethyl)pyridine. Synchem.

-

2-Chloro-4-trifluoromethylpyridine. NIST WebBook.

-

Udhayakala, P. et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica.

-

2-Chloro-5-(trifluoromethyl)pyridin-3-amine. PubChem.

-

2-Chloro-4-(trifluoromethyl)pyridine synthesis. ChemicalBook.

-

Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Google Patents.

-

Ochiai, H. et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

-

Catalog of Specialty Chemicals. Hyma Synthesis Pvt. Ltd.

-

Preparation method of 2-chloro-3-aminopyridine. Google Patents.

-

Islavath, N. et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure.

-

3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine. Benchchem.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3-Amino-2-chloro-4-(trifluoromethyl)pyridine 97 166770-70-3 [sigmaaldrich.com]

- 3. synchem.de [synchem.de]

- 4. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 6. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. researchgate.net [researchgate.net]

2-Chloro-4-(trifluoromethyl)pyridin-3-amine structure

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridin-3-amine: Structure, Synthesis, and Applications

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its strategic substitution pattern—featuring a nucleophilic amine, a displaceable chlorine atom, and a strongly electron-withdrawing trifluoromethyl group—makes it a versatile scaffold for building complex molecular architectures. The trifluoromethyl moiety is particularly crucial in modern drug design, as it can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental properties, a reasoned synthesis protocol, key reactivity insights, and its application as a pivotal intermediate in the development of bioactive agents.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is foundational to its application in a research setting.

Core Properties

The key physicochemical identifiers for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 166770-70-3 | [5][6][7] |

| Molecular Formula | C₆H₄ClF₃N₂ | [5][6][7] |

| Molecular Weight | 196.56 g/mol | [5][7][8] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Amino-2-chloro-4-(trifluoromethyl)pyridine | [5][7] |

| MDL Number | MFCD09863900 | [6][7] |

Structural Representation

The spatial arrangement of the functional groups dictates the molecule's reactivity. The chlorine and amine groups are ortho to each other, while the trifluoromethyl group is positioned para to the amine.

Caption: Chemical structure of this compound.

Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation and purity assessment. While a definitive spectrum for this specific isomer is not publicly aggregated, data from closely related analogs and theoretical studies provide a strong predictive framework.[9]

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the surrounding chloro, amino, and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR would display six signals for the six unique carbon atoms (five in the pyridine ring and one in the CF₃ group). The carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.[9]

-

¹⁹F NMR: A single, strong singlet is expected, characteristic of the CF₃ group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.[10][11]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-F stretching for the trifluoromethyl group, and C=C/C=N stretching vibrations characteristic of the pyridine ring.[9]

Synthesis and Purification

The synthesis of this compound is not trivial and involves a multi-step sequence requiring careful control of regiochemistry. Existing literature primarily details the synthesis of the parent scaffold, 2-chloro-4-(trifluoromethyl)pyridine.[12][13] A plausible and logical pathway to introduce the C3-amino group involves the nitration of this precursor followed by reduction.

Retrosynthetic Analysis & Strategy

The core challenge is the regioselective introduction of the amino group at the C3 position. The trifluoromethyl group is a meta-director, and the chloro group is an ortho, para-director. In this substituted pyridine, the electronic effects strongly deactivate the ring towards electrophilic aromatic substitution. However, forcing conditions can achieve nitration. The C3 position is the most likely site for nitration due to the combined directing effects.

Proposed Synthetic Workflow

The synthesis begins with the construction of the 2-chloro-4-(trifluoromethyl)pyridine core, followed by functionalization.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative, logical procedure derived from established chemical principles for pyridine functionalization.[12][14]

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

-

To a reaction vessel, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq).

-

Add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) as both the reagent and solvent. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 7.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Nitration to 2-Chloro-3-nitro-4-(trifluoromethyl)pyridine

-

Cool a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) (1:1 v/v) to 0 °C in an ice bath.

-

Slowly add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) to the cooled nitrating mixture, ensuring the internal temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with an appropriate organic solvent, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Reduction to this compound

-

Dissolve the crude 2-chloro-3-nitro-4-(trifluoromethyl)pyridine (1.0 eq) in a solvent such as ethanol or acetic acid.

-

Add iron powder (Fe) (3.0-5.0 eq) and a catalytic amount of hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).

-

Heat the mixture to reflux (70-80 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the filter cake with the solvent.

-

Concentrate the filtrate. Redissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove acid.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield the final product.

Purification and Characterization

The final crude product should be purified using column chromatography on silica gel with a hexane/ethyl acetate gradient. The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Mechanistic Insights

Influence of Substituents on Reactivity

The molecule's reactivity is a delicate interplay between its three key functional groups:

-

Amino Group (-NH₂): This group is the primary site for nucleophilic attack, enabling reactions like acylation, alkylation, and participation in cross-coupling reactions. However, its nucleophilicity is significantly diminished by the adjacent electron-withdrawing trifluoromethyl group, often requiring more potent coupling reagents or harsher conditions.[15]

-

Chloro Group (-Cl): The C-Cl bond is a site for nucleophilic aromatic substitution (SₙAr). It can be displaced by various nucleophiles. This position is activated towards substitution by the electron-withdrawing CF₃ group and the pyridine nitrogen.

-

Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group dominates the electronic properties of the ring. It deactivates the pyridine ring towards electrophilic attack and reduces the basicity of the pyridine nitrogen and the exocyclic amine.[15]

Applications in Drug Discovery and Agrochemicals

Role as a Core Scaffold

This compound is not typically an end-product but rather a high-value building block.[16] Its bifunctional nature (a nucleophilic amine and an electrophilic carbon center) allows for sequential and directed modifications, making it an ideal starting point for generating libraries of complex molecules for screening. For example, the amine can be acylated or used in a condensation reaction, and the chlorine can subsequently be displaced in a cross-coupling reaction like a Suzuki or Buchwald-Hartwig amination.

Case Study: A Building Block for Bioactive Molecules

The compound serves as a versatile scaffold where both the amine and chloro groups can be functionalized to build more complex drug candidates or agrochemicals.

Caption: Use as a scaffold for creating diverse chemical entities.

Safety, Handling, and Storage

Working with functionalized aromatic amines requires strict adherence to safety protocols. Data from related compounds suggest significant hazards.[7][8][17][18]

Hazard Identification

| Hazard Class | GHS Hazard Statement | Reference(s) |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | [7] |

| Skin Irritation | H315: Causes skin irritation | [7][8] |

| Eye Irritation | H319: Causes serious eye irritation | [7][8] |

| Skin Sensitization | H317: May cause an allergic skin reaction | [7] |

| STOT SE 3 | H335: May cause respiratory irritation | [7][8] |

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[17][19]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[18][21]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17][19] Keep away from incompatible materials such as strong oxidizing agents.[17][19] For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at 2-8 °C is recommended.[6]

Conclusion

This compound is a quintessential example of a modern building block for chemical innovation. Its value lies not in any intrinsic biological activity but in the synthetic potential unlocked by its unique combination of reactive sites. The electron-withdrawing CF₃ group, while presenting challenges by deactivating the nucleophilic amine, imparts desirable properties to the final target molecules. For medicinal and agrochemical chemists, mastering the synthesis and reactivity of this scaffold provides a reliable pathway to novel compounds with potentially enhanced efficacy, stability, and bioavailability.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Kim, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 151-163. Retrieved from [Link]

- Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. Retrieved from [Link]

-

Mironov, M., et al. (2021). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules, 26(11), 3324. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2012). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]

- Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

de Souza, M. V. N., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12), 1148-1165. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(1), 1-25. Retrieved from [Link]

-

Han, J., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(5), 2197. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jelsciences.com [jelsciences.com]

- 5. lookchem.com [lookchem.com]

- 6. 166770-70-3|this compound|BLD Pharm [bldpharm.com]

- 7. 3-Amino-2-chloro-4-(trifluoromethyl)pyridine 97 166770-70-3 [sigmaaldrich.com]

- 8. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 11. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 13. 2-Chloro-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 14. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. fishersci.com [fishersci.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine

Introduction

2-Chloro-4-(trifluoromethyl)pyridin-3-amine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of the chloro, amino, and trifluoromethyl groups on the pyridine ring provides a versatile scaffold for further chemical modifications, making it a highly valuable intermediate in drug discovery and development. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This guide provides a comprehensive overview of the most pertinent synthetic pathways to this compound, offering detailed experimental protocols and insights into the chemical principles underpinning these transformations.

Primary Synthesis Pathway: From 2-Chloro-4-(trifluoromethyl)nicotinic Acid

The most established and scientifically sound route to this compound commences with the commercially available 2-chloro-4-(trifluoromethyl)nicotinic acid. This pathway involves two key transformations: the amidation of the carboxylic acid to form the corresponding nicotinamide, followed by a Hofmann rearrangement to yield the desired 3-aminopyridine derivative.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinamide

The initial step involves the conversion of the carboxylic acid functionality of 2-chloro-4-(trifluoromethyl)nicotinic acid into a primary amide. A common and efficient method for this transformation is the activation of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.[1]

Reaction Mechanism: The carboxylic acid is first activated by reacting with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 2-chloro-4-(trifluoromethyl)nicotinoyl chloride. This acyl chloride is then subjected to nucleophilic attack by ammonia to furnish the desired 2-chloro-4-(trifluoromethyl)nicotinamide.

Caption: Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinamide.

Experimental Protocol: Amidation of 2-Chloro-4-(trifluoromethyl)nicotinic Acid

-

Acid Chloride Formation: To a solution of 2-chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Monitoring: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-chloro-4-(trifluoromethyl)nicotinoyl chloride.

-

Amination: The crude acyl chloride is dissolved in a fresh portion of an aprotic solvent and cooled to 0 °C. A solution of aqueous ammonia (excess) is then added dropwise, and the reaction mixture is stirred vigorously.

-

Work-up and Purification: After the reaction is complete, the resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-chloro-4-(trifluoromethyl)nicotinamide. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Summary of Reaction Parameters for Amidation

| Parameter | Value |

| Starting Material | 2-Chloro-4-(trifluoromethyl)nicotinic acid |

| Key Reagents | Thionyl chloride, Ammonia |

| Solvent | Dichloromethane or Toluene |

| Reaction Temperature | Reflux for acid chloride formation, 0 °C to room temperature for amination |

| Reaction Time | 2-4 hours for acid chloride formation, 1-2 hours for amination |

| Typical Yield | >85% |

Step 2: Hofmann Rearrangement of 2-Chloro-4-(trifluoromethyl)nicotinamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[2] This reaction is ideal for the synthesis of this compound from the corresponding nicotinamide.

Reaction Mechanism: The reaction proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide, to form an N-bromoamide intermediate. Deprotonation of the N-bromoamide leads to a rearrangement where the pyridyl group migrates from the carbonyl carbon to the nitrogen, with the concurrent loss of the bromide ion, forming an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to the corresponding amine, with the loss of carbon dioxide.

Caption: Hofmann rearrangement to the target amine.

Experimental Protocol: Hofmann Rearrangement

-

Reagent Preparation: A solution of sodium hypobromite is prepared in situ by adding bromine (1.1 eq) to a cold (0-5 °C) aqueous solution of sodium hydroxide (excess).

-

Amide Addition: 2-Chloro-4-(trifluoromethyl)nicotinamide (1.0 eq) is then added portion-wise to the freshly prepared sodium hypobromite solution, maintaining the temperature below 10 °C.

-

Reaction Progression: The reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C for a period of 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Product Isolation: After cooling to room temperature, the product is extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Table 2: Summary of Reaction Parameters for Hofmann Rearrangement

| Parameter | Value |

| Starting Material | 2-Chloro-4-(trifluoromethyl)nicotinamide |

| Key Reagents | Bromine, Sodium hydroxide |

| Solvent | Water |

| Reaction Temperature | 0 °C to 70 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-80% |

Alternative Pathway: Curtius Rearrangement

An alternative to the Hofmann rearrangement is the Curtius rearrangement, which also achieves the conversion of a carboxylic acid to an amine with the loss of one carbon atom.[3] This pathway avoids the use of bromine and strong base.

Reaction Mechanism: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. The acyl azide can be prepared from the corresponding carboxylic acid, typically via the acid chloride and subsequent reaction with an azide salt (e.g., sodium azide), or directly from the carboxylic acid using diphenylphosphoryl azide (DPPA).[4] The resulting isocyanate is then hydrolyzed to the amine.

Caption: Curtius rearrangement pathway.

Experimental Protocol: Curtius Rearrangement

-

Acyl Azide Formation (One-pot with DPPA): To a solution of 2-chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an inert solvent like toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.

-

Rearrangement: The reaction mixture is then heated to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases and the starting material is consumed (monitored by TLC).

-

Hydrolysis: After cooling, the reaction mixture is carefully quenched with water or dilute acid, and then heated to complete the hydrolysis of the isocyanate to the amine.

-

Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields the final product.

Table 3: Summary of Reaction Parameters for Curtius Rearrangement

| Parameter | Value |

| Starting Material | 2-Chloro-4-(trifluoromethyl)nicotinic acid |

| Key Reagents | Diphenylphosphoryl azide (DPPA), Triethylamine |

| Solvent | Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Typical Yield | 60-75% |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from 2-chloro-4-(trifluoromethyl)nicotinic acid. The conversion of the carboxylic acid to the corresponding amide, followed by a Hofmann rearrangement, represents a robust and scalable pathway. The Curtius rearrangement offers a viable alternative, particularly when avoiding the use of halogens is desirable. The choice of pathway will ultimately depend on the specific requirements of the synthesis, including scale, available reagents, and safety considerations. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers and drug development professionals to confidently synthesize this important chemical intermediate.

References

-

NROChemistry. (n.d.). Curtius Rearrangement. Retrieved from [Link]

- Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

- Google Patents. (2012). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Baumann, M., et al. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Organic Process Research & Development.

- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

- Google Patents. (2014). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.

- Kiss, L. E., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-7.

- Google Patents. (2018). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

-

Chemist Wizards. (n.d.). Hoffmann Rearrangement. Retrieved from [Link]

- Google Patents. (2020). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

-

NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloronicotinyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254-270.

- Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475.

- Google Patents. (2015). CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

ResearchGate. (2007). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]

- Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current Organic Synthesis, 15(5), 612-633.

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

- Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

- Li, J. (2013). Synthesis of 2-(2-Methyl-3-trifluoromethylanilino)nicotinic Acid and its N-Methyl-D-glucamine Salt. DORAS | DCU Research Repository.

-

RSC Advances. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

- Google Patents. (2000). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

Sources

Spectroscopic Characterization of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine: A Technical Guide

Disclaimer: This document provides a comprehensive technical guide to the expected spectroscopic characteristics of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine. As of the date of publication, detailed experimental spectra for this specific compound are not widely available in public-facing peer-reviewed literature or spectral databases. Therefore, the data presented herein, including chemical shifts, absorption frequencies, and fragmentation patterns, are predicted based on established principles of spectroscopic theory and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals as a predictive framework to aid in the acquisition and interpretation of experimental data.

Introduction: The Structural Context

This compound is a substituted pyridine derivative incorporating several key functional groups that are of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, while the trifluoromethyl group is frequently used to enhance metabolic stability, binding affinity, and lipophilicity. The presence of chloro and amine substituents further modulates the electronic properties and potential reactivity of the molecule, making it a valuable building block for the synthesis of novel compounds.

A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug development, providing unambiguous confirmation of molecular structure and purity. This guide outlines the foundational spectroscopic data—NMR, IR, and Mass Spectrometry—that a researcher would expect to obtain for this compound.

Molecular Structure and Spectroscopic Implications

The arrangement of the substituents on the pyridine ring dictates the electronic environment of each atom, which in turn governs the spectroscopic output.

-

Pyridine Ring: An aromatic heterocycle with distinct electronic properties compared to benzene.

-

Amino Group (-NH₂): A strong electron-donating group (by resonance) that will significantly shield the ortho and para positions of the ring.

-

Chloro Group (-Cl): An electron-withdrawing group (by induction) and weakly donating (by resonance).

-

Trifluoromethyl Group (-CF₃): A very strong electron-withdrawing group (by induction).

These competing electronic effects create a unique spectroscopic fingerprint.

Caption: Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and essential information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the ring protons and a signal for the amine protons.

-

Aromatic Protons (H-5 and H-6): The pyridine ring has two remaining protons. Due to the electron-withdrawing nature of the pyridine nitrogen and the substituents, these protons will appear in the downfield region of the spectrum. They are adjacent and will split each other, likely forming an AX or AB doublet system. The proton at C-6 will be influenced by the adjacent nitrogen and chloro group, while the proton at C-5 is influenced by the adjacent trifluoromethyl group.

-

Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[1][2] An exchange with D₂O would cause this signal to disappear, confirming its assignment.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.1 - 8.3 | Doublet (d) | 1H | H-6 |

| ~7.0 - 7.2 | Doublet (d) | 1H | H-5 |

| ~4.5 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the trifluoromethyl group.

-

Pyridine Carbons: The chemical shifts will be heavily influenced by the attached substituents. The carbon bearing the trifluoromethyl group (C-4) and the carbon bearing the chloro group (C-2) are expected to be significantly downfield. The carbon attached to the amino group (C-3) will be shielded relative to an unsubstituted position.[3]

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted δ (ppm) | Multiplicity (¹JCF) | Assignment |

|---|---|---|

| ~150 - 155 | Singlet | C-2 (C-Cl) |

| ~148 - 152 | Singlet | C-6 |

| ~135 - 140 | Quartet (~35 Hz) | C-4 (C-CF₃) |

| ~130 - 135 | Singlet | C-3 (C-NH₂) |

| ~120 - 125 | Quartet (~275 Hz) | -CF₃ |

| ~115 - 120 | Singlet | C-5 |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[4]

-

Trifluoromethyl Group (-CF₃): A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. In a proton-decoupled spectrum, this will appear as a sharp singlet. The chemical shift for a CF₃ group on a pyridine ring typically falls within a well-defined range.[5]

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, CFCl₃ as standard)

| Predicted δ (ppm) | Multiplicity | Assignment |

|---|

| ~ -60 to -65 | Singlet | -CF₃ |

Experimental Protocols for NMR

Caption: Figure 2. General workflow for NMR analysis.

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum with broadband proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire the spectrum, often with proton decoupling. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic Absorptions

The IR spectrum will be dominated by vibrations from the N-H, C-F, and aromatic ring bonds.

-

N-H Stretching: Primary amines typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[1][6]

-

N-H Bending: A characteristic "scissoring" vibration for the -NH₂ group is expected around 1650-1580 cm⁻¹.[1]

-

Aromatic C=C/C=N Stretching: Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring.

-

C-F Stretching: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretch appears at lower frequencies, typically in the 800-600 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3400 | Medium | Asymmetric N-H Stretch |

| 3350 - 3300 | Medium | Symmetric N-H Stretch |

| 1620 - 1590 | Medium-Strong | N-H Scissoring & C=C Stretch |

| 1580 - 1400 | Medium-Strong | Aromatic Ring C=C & C=N Stretches |

| 1350 - 1100 | Strong | C-F Stretches (CF₃) |

| 800 - 750 | Medium | C-Cl Stretch |

Experimental Protocol for IR

-

Sample Preparation: The spectrum can be obtained using the KBr pellet method (grinding a small amount of sample with dry KBr and pressing into a transparent disk) or as a thin film on a salt plate (for liquids or low-melting solids). Attenuated Total Reflectance (ATR) is a modern alternative requiring minimal sample preparation.

-

Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (196.56 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern will be observed.

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This will result in two molecular ion peaks: M⁺ (containing ³⁵Cl) and M⁺+2 (containing ³⁷Cl), with a relative intensity ratio of roughly 3:1.[7]

-

Fragmentation: The molecular ion can undergo fragmentation to produce smaller, stable ions. Key fragmentation pathways would likely involve the loss of a chlorine atom, a hydrogen cyanide (HCN) molecule from the ring, or a fluorine atom from the trifluoromethyl group.

Table 5: Predicted Major Ions in EI-MS

| m/z | Predicted Identity | Notes |

|---|---|---|

| 196/198 | [C₆H₄ClF₃N₂]⁺ | Molecular Ion (M⁺, M⁺+2) |

| 177/179 | [C₆H₄F₂N₂Cl]⁺ | Loss of F |

| 169 | [C₅H₃F₃N₂]⁺ | Loss of HCN |

| 161 | [C₆H₄F₃N₂]⁺ | Loss of Cl |

| 127 | [C₅H₃F₃N]⁺ | Loss of Cl and N |

Caption: Figure 3. Plausible fragmentation pathways for this compound.

Experimental Protocol for MS

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or through a gas or liquid chromatograph.

-

Ionization: For Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV) in a vacuum, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio and detected.

Conclusion: An Integrated Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound requires the integration of data from multiple techniques. ¹H, ¹³C, and ¹⁹F NMR provide the detailed carbon-hydrogen-fluorine framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides clues to the structure through fragmentation patterns. The predictive data and protocols outlined in this guide serve as a robust starting point for any researcher working with this compound, facilitating efficient and accurate structural elucidation.

References

-

Computational ¹⁹F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

-

2-(Trifluoromethyl)pyridine - Optional[¹⁹F NMR] - Chemical Shifts. SpectraBase. [Link]

-

¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

¹H NMR Spectroscopy. University of Bath. [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Chloro pattern in Mass Spectrometry. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. tsijournals.com [tsijournals.com]

- 7. youtube.com [youtube.com]

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine

Executive Summary